Diosmetine Tri-O-benzoyl
Description
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Properties
CAS No. |
1797983-90-4 |
|---|---|
Molecular Formula |
C37H24O9 |
Molecular Weight |
612.59 |
IUPAC Name |
[5-benzoyloxy-2-(3-benzoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] benzoate |
InChI |
InChI=1S/C37H24O9/c1-42-29-18-17-26(19-31(29)45-36(40)24-13-7-3-8-14-24)30-22-28(38)34-32(44-30)20-27(43-35(39)23-11-5-2-6-12-23)21-33(34)46-37(41)25-15-9-4-10-16-25/h2-22H,1H3 |
InChI Key |
IKLYLDJLJFRBGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Synonyms |
3’,5,7-Tri-O-benzoyl-4’-methoxy-flavone; 3’,5,7-Tri-O-benzoyl-4’-methoxyflavone; Diosmetin Tri-O-benzoyl |
Origin of Product |
United States |
Q & A
Q. Q1. What experimental methodologies are recommended for optimizing the synthesis of Diosmetine Tri-O-benzoyl, and how can researchers systematically evaluate reaction conditions?
Answer:
- Key Parameters to Vary:
- Analytical Validation:
- Use HPLC to monitor reaction progress and NMR (¹H/¹³C) for structural confirmation.
- Compare yields under different conditions to identify optimal parameters.
- Framework Application:
Q. Table 1: Example Synthesis Optimization Parameters
| Variable | Tested Range | Analytical Method | Outcome Metric |
|---|---|---|---|
| Catalyst | Pd(PPh3)4, SnCl4 | HPLC | Yield (%) |
| Temperature | 25°C–80°C | TLC | Purity |
Q. Q2. How should researchers design stability studies for this compound under varying physicochemical conditions?
Answer:
- Experimental Design:
- Expose the compound to stressors: pH (1–13), temperature (4°C–40°C), and light (UV/visible).
- Use LC-MS to track degradation products and quantify stability over time.
- Control Strategies:
Advanced Research Questions
Q. Q3. What strategies can resolve contradictions in reported pharmacological efficacy data (e.g., in vitro vs. in vivo models) for this compound?
Answer:
- Data Reconciliation Steps:
- Comparative Analysis: Use meta-analysis to identify confounding variables (e.g., bioavailability differences, metabolic pathways) .
- Mechanistic Studies: Employ knock-out models or enzyme inhibition assays to validate targets.
- Statistical Rigor: Apply multivariate regression to isolate compound-specific effects from systemic variables.
- Framework Integration:
Q. Table 2: Example In Vitro vs. In V Efficacy Discrepancies
| Model | Efficacy (IC50) | Confounding Factor | Resolution Method |
|---|---|---|---|
| HepG2 cells | 10 µM | Cytochrome P450 activity | CYP3A4 inhibition assay |
| Murine model | 50 µM | Plasma protein binding | Fraction unbound assay |
Q. Q4. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?
Answer:
- Methodological Pipeline:
- Derivative Synthesis: Modify functional groups (e.g., benzoyl substitution patterns) while retaining the core scaffold.
- Activity Profiling: Test against target enzymes/receptors using SPR (surface plasmon resonance) or fluorescence polarization.
- Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity.
- Data Integration:
Q. Q5. What advanced analytical techniques are critical for elucidating the metabolic fate of this compound in biological systems?
Answer:
- Technique Selection:
- High-Resolution Mass Spectrometry (HR-MS): Identify phase I/II metabolites.
- Radiolabeling (¹⁴C): Track distribution and excretion in preclinical models.
- Microsomal Assays: Use liver microsomes to simulate hepatic metabolism.
- Validation Protocol:
Q. Q6. How can researchers address discrepancies in reported cytotoxicity profiles of this compound across cell lines?
Answer:
- Root-Cause Analysis:
- Cell Line Variability: Profile genetic/phenotypic differences (e.g., ABC transporter expression).
- Assay Conditions: Standardize incubation time, serum concentration, and endpoint detection (e.g., MTT vs. ATP luminescence).
- Meta-Analysis Framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
